

Application Notes: Oridonin as a Synergistic Agent with Cisplatin in Cancer Therapy

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Compound of Interest

Compound Name: *Odonicin*

Cat. No.: *B1151471*

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Introduction

Oridonin, a natural diterpenoid compound isolated from the medicinal herb *Isodon rubescens* (formerly *Rabdosia rubescens*), has demonstrated significant anti-tumor properties across a variety of cancer types. Cisplatin is a cornerstone of chemotherapy for numerous malignancies, including lung, ovarian, and esophageal cancers. However, its efficacy is often limited by the development of drug resistance and significant side effects, such as nephrotoxicity. The combination of Oridonin with cisplatin presents a promising therapeutic strategy to enhance anti-cancer efficacy, overcome cisplatin resistance, and potentially mitigate associated toxicities. These notes summarize the mechanisms, applications, and protocols for utilizing Oridonin in combination with cisplatin for cancer research.

Mechanism of Synergistic Action

The synergistic anti-tumor effect of Oridonin and cisplatin is multifactorial, involving the modulation of several key cellular signaling pathways.

- **Induction of Apoptosis:** The combination therapy significantly enhances apoptosis (programmed cell death) in cancer cells. This is achieved by modulating the balance of pro-apoptotic and anti-apoptotic proteins. For instance, the combination can upregulate the expression of Bax and NOXA while downregulating the anti-apoptotic protein Bcl-2, leading to the activation of the mitochondrial apoptosis pathway^{[1][2][3]}. This increased apoptosis is a key factor in reversing cisplatin resistance in ovarian and acute myeloid leukemia cells^{[2][4]}.

- **Modulation of Autophagy:** In non-small cell lung cancer (NSCLC) cells, Oridonin sensitizes cells to cisplatin by inducing the accumulation of autophagosomes through the AMPK/Akt/mTOR signaling pathway[5][6][7]. This disruption of autophagy flux contributes to the pro-apoptotic effect of the combination therapy[5][6].
- **Overcoming Drug Resistance:** Oridonin has been shown to effectively reverse cisplatin resistance in various cancer cell lines[2][4][8]. The mechanism involves the downregulation of proteins associated with multi-drug resistance (MDR), such as P-glycoprotein (P-gp) and MRP1[8][9]. Additionally, the combination therapy can inhibit the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor invasion and metastasis, further contributing to its anti-cancer effect in resistant cells[2][3][4].
- **Induction of Oxidative Stress:** In esophageal squamous cell carcinoma (ESCC) cells with p53 mutations, the synergistic effect is mediated by the inhibition of intracellular glutathione (GSH) production, which leads to an increase in reactive oxygen species (ROS) and subsequent DNA damage[10][11].

In Vivo Efficacy and Reduced Toxicity

Preclinical studies using xenograft mouse models have confirmed the synergistic anti-tumor effects *in vivo*. The combined administration of Oridonin and cisplatin leads to a more significant reduction in tumor growth compared to either agent alone[1][3][4]. Importantly, Oridonin has been shown to alleviate cisplatin-induced acute kidney injury[5][6][12]. It protects against nephrotoxicity by inhibiting oxidative stress, apoptosis, and inflammation in the kidneys, suggesting that the combination could not only be more effective but also safer than cisplatin monotherapy[5][12].

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Oridonin and cisplatin combination therapy.

Table 1: Synergistic Cytotoxicity (IC50 Values)

Cell Line	Cancer Type	Treatment	IC50 Value (µM)	Fold Reversal of Resistance	Reference
A2780/DDP	Ovarian Cancer (Cisplatin-Resistant)	Cisplatin alone	50.97	-	[2][13]
		Cisplatin + 20 µM Oridonin	26.12	1.95	[2][13]
SKOV3/DDP	Ovarian Cancer (Cisplatin-Resistant)	Cisplatin alone	135.20	-	[2][13]

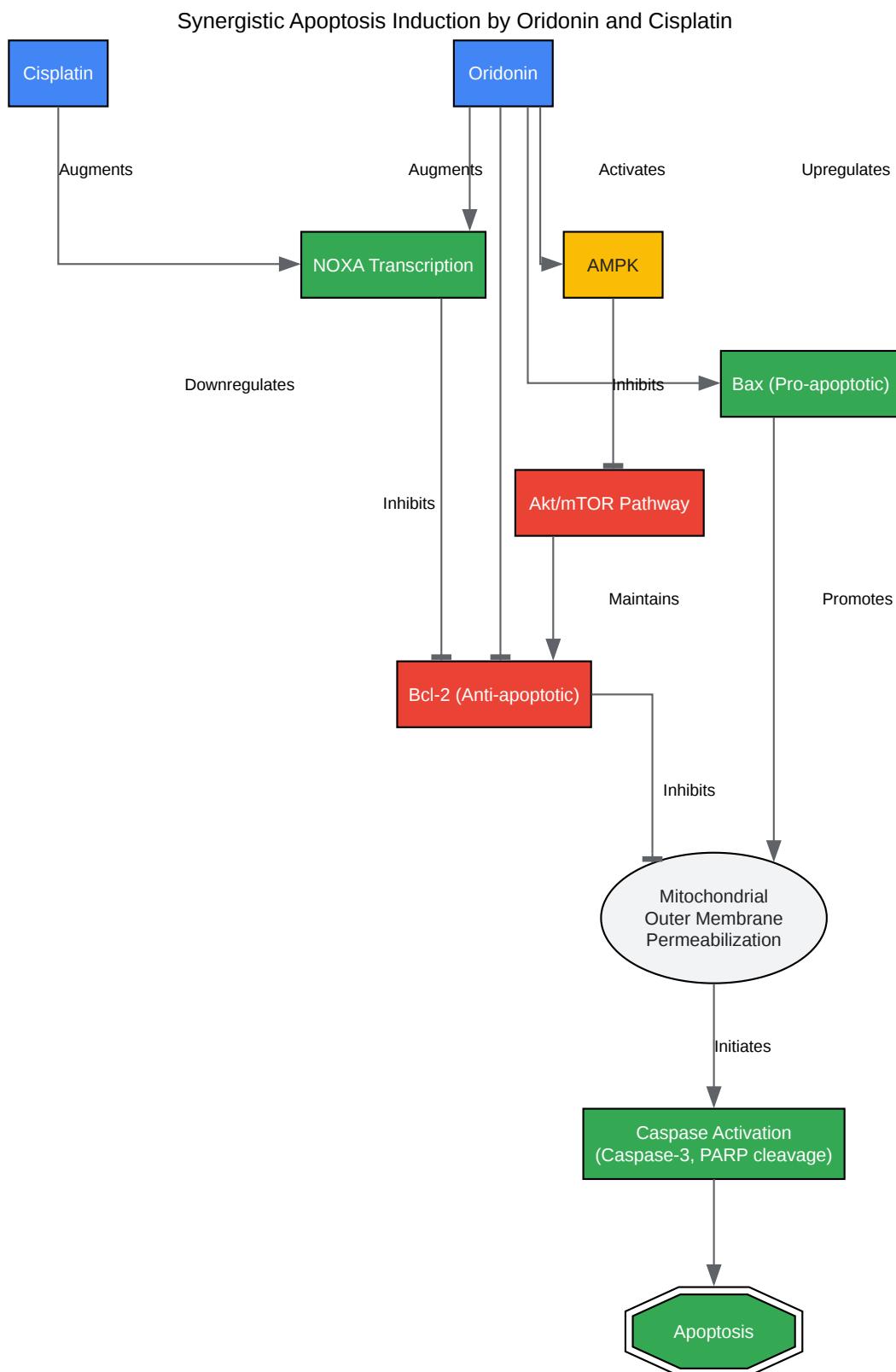
|| | Cisplatin + 20 µM Oridonin | 73.00 | 1.85 | [2][13] |

Table 2: Enhancement of Apoptosis

Cell Line	Cancer Type	Treatment (48h)	Apoptosis Rate (%)	Reference
MV4-11/DDP	Acute Myeloid Leukemia (Cisplatin-Resistant)	Oridonin alone (50 µM)	42.67	[3]
		Cisplatin alone (50 µM)	40.73	[3]

|| | Oridonin (50 µM) + Cisplatin (50 µM) | 71.24 | [3] |

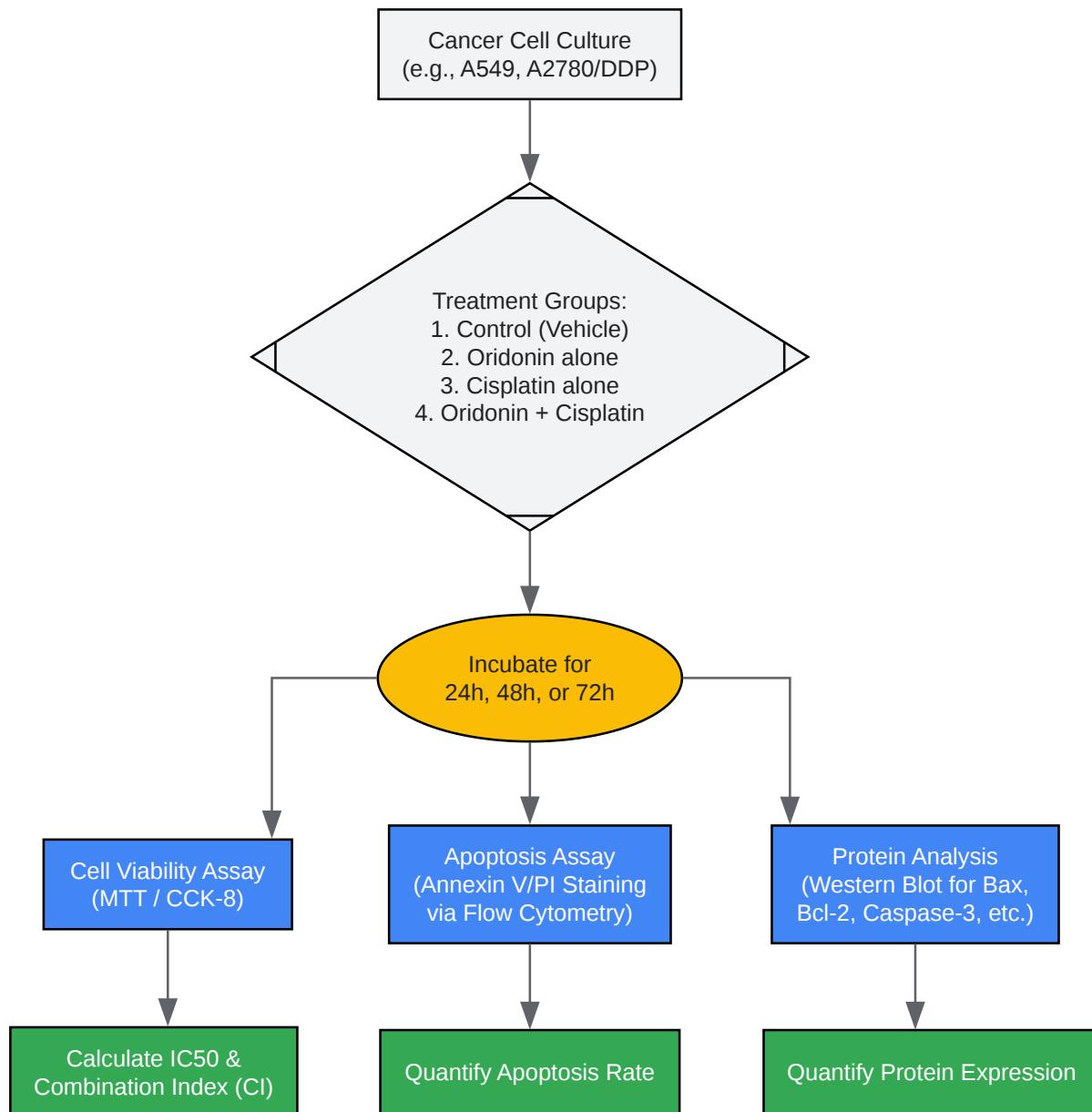
Signaling Pathways and Workflows



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Caption: Oridonin and Cisplatin synergistically induce apoptosis.

General Experimental Workflow for In Vitro Analysis

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Caption: A typical workflow for in vitro combination studies.

Experimental Protocols

The following are generalized protocols for key experiments based on methodologies reported in the literature. Researchers should optimize these protocols for their specific cell lines and

experimental conditions.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of Oridonin and cisplatin, alone and in combination, and for calculating IC50 values.

- Cell Seeding:
 - Culture cancer cells (e.g., A2780/DDP, A549) to ~80% confluence.
 - Trypsinize and count the cells.
 - Seed 1×10^4 cells per well in a 96-well plate in 100 μL of complete medium.
 - Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
- Drug Treatment:
 - Prepare stock solutions of Oridonin (in DMSO) and cisplatin (in saline or DMF).
 - Prepare serial dilutions of Oridonin and cisplatin in culture medium.
 - For combination studies, treat cells with a fixed concentration of Oridonin (e.g., 20 μM) combined with varying concentrations of cisplatin[2][3].
 - Replace the medium in each well with 100 μL of medium containing the desired drug concentrations. Include vehicle-only controls.
- Incubation:
 - Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
- MTT Addition and Incubation:
 - Add 20 μL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

- Formazan Solubilization:
 - Carefully remove the medium from each well.
 - Add 150 μ L of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate for 10 minutes.
- Data Acquisition:
 - Measure the absorbance at 490 nm using a microplate reader.
 - Calculate cell viability as a percentage relative to the vehicle-treated control cells.
 - Use software like GraphPad Prism to calculate IC₅₀ values and a program like CalcuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy[7][11].

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

This protocol quantifies the percentage of apoptotic cells following treatment.

- Cell Seeding and Treatment:
 - Seed cells in 6-well plates (e.g., 2×10^5 cells/well) and allow them to attach overnight.
 - Treat cells with Oridonin, cisplatin, or the combination for 48 hours as described in Protocol 1.
- Cell Harvesting:
 - Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
 - Combine all cells from each well and centrifuge at 1,500 rpm for 5 minutes.
 - Wash the cell pellet twice with cold PBS.
- Staining:
 -

- Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
- Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
- Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Add 400 µL of 1X Binding Buffer to each sample.

- Flow Cytometry:
 - Analyze the samples using a flow cytometer within one hour of staining.
 - Annexin V-positive, PI-negative cells are considered early apoptotic.
 - Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
 - Sum these populations to determine the total apoptosis rate[3].

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression levels of key proteins in the apoptotic pathway.

- Protein Extraction:
 - Treat cells in 6-well plates as described above.
 - After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer containing a protease inhibitor cocktail.
 - Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
 - Collect the supernatant containing the total protein.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay kit.
- SDS-PAGE and Transfer:

- Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, β-actin) overnight at 4°C[3][5].
 - Wash the membrane three times with TBST.
 - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.
- Detection:
 - Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
 - Visualize the protein bands using an imaging system.
 - Quantify band intensity using software like ImageJ, normalizing to a loading control like β-actin.

Protocol 4: In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the combination therapy in an animal model. All animal experiments must be conducted in accordance with institutional guidelines and approved by an ethics committee.

- Cell Implantation:
 - Subcutaneously inject a suspension of cancer cells (e.g., 1×10^7 MV4-11/DDP cells) into the flank of 4-6 week old male BALB/c nude mice[3].

- Tumor Growth and Grouping:
 - Allow tumors to grow to a palpable volume (e.g., 100-150 mm³).
 - Randomly assign mice into treatment groups (e.g., Control, Oridonin alone, Cisplatin alone, Combination).
- Drug Administration:
 - Administer drugs via an appropriate route. For example, intraperitoneal (i.p.) injection of cisplatin (e.g., 20 mg/kg) and Oridonin (e.g., 20 mg/kg) for 3 consecutive days[5]. Dosages and schedules must be optimized.
- Monitoring:
 - Monitor mouse body weight and tumor volume regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length × Width²)/2.
 - Observe for any signs of toxicity.
- Endpoint and Analysis:
 - At the end of the experiment, euthanize the mice and excise the tumors.
 - Weigh the tumors and compare the average tumor weight/volume between groups.
 - Tumor tissues can be used for further analysis, such as immunohistochemistry or western blotting.
 - For toxicity studies, organs like the kidneys can be collected for histological analysis, and blood can be collected to measure markers like BUN and creatinine[5].

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